molecular formula C20H44BrP B1358751 Tributyl-n-octylphosphonium Bromide CAS No. 57702-65-5

Tributyl-n-octylphosphonium Bromide

Cat. No. B1358751
CAS RN: 57702-65-5
M. Wt: 395.4 g/mol
InChI Key: UJMLRSWRUXXZEW-UHFFFAOYSA-M
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Description

Tributyl-n-octylphosphonium Bromide is a chemical compound with the molecular formula C20H44BrP . It is a solid substance at 20 degrees Celsius .


Molecular Structure Analysis

The molecular weight of Tributyl-n-octylphosphonium Bromide is 395.45 g/mol . The molecular formula is C20H44BrP . The exact mass is 394.23640 g/mol .


Physical And Chemical Properties Analysis

Tributyl-n-octylphosphonium Bromide is a solid substance at 20 degrees Celsius . It has a molecular weight of 395.45 g/mol . The molecular formula is C20H44BrP . The exact mass is 394.23640 g/mol . It is hygroscopic and should be stored under inert gas .

Scientific Research Applications

Environmental Behavior and Bioavailability

  • Aqueous Speciation and Partitioning : Tributyltin (TBT) and triphenyltin (TPT), used in antifouling agents for boat paints, have been found in aquatic ecosystems, exceeding toxicity levels. Understanding their aqueous speciation and partitioning behavior, such as 1-octanol−water partitioning, is crucial for assessing their environmental impact and bioavailability (Arnold et al., 1997).

Chemical Reactions and Conductivity

  • Conductometric Titration : Studies on the reactions of tributyl-phosphine with bromine, iodine, and iodine bromide through conductometric titration in acetonitrile highlight its chemical reactivity and potential applications in understanding phosphonium compound interactions (Harris & McKechnie, 1985).

Synthesis and Catalytic Applications

  • Synthesis of Vinylphosphonium Compounds : The synthesis of tributylvinylphosphonium bromide and its derivatives, explored for potential applications in polymer science and catalysis, demonstrates the versatility of tributyl-phosphine in creating new compounds (Rabinowitz, Henry, & Marcus, 1965).
  • Magnetic Ionic Liquid Catalyst : Tributyl(carboxymethyl)phosphonium bromotrichloroferrate, a magnetic ionic liquid, has been synthesized and used as a catalyst for the preparation of organic compounds, showcasing its application in green chemistry and synthesis (Anizadeh et al., 2020).

Electrochemical Applications

  • Ion-Selective Electrodes : The development of ion-selective electrodes using compounds like tributyl phosphate highlights the application of tributyl-n-octylphosphonium bromide in analytical chemistry, especially in the detection and analysis of specific ions in various samples (Mohamed, 2006).

Solubility and Extraction Studies

  • Solubility in Supercritical CO2 : The study of solubility of organophosphorus compounds like tributyl phosphate in supercritical CO2 provides insights into the extraction and separation processes in various industries, including environmental and chemical engineering (Meguro et al., 1998).

Catalysis and Polymerization

  • Copolymerization in Solid Solutions : Research on tributylvinylphosphonium bromide in copolymerization processes offers insights into the role of phosphonium salts in polymer science, particularly in the formation and characteristics of polymers (Chen & Grabar, 2007).

Environmental and Health Research

  • Extraction of Actinides and Waste Processing : The application of trialkyl phosphine oxides in the extraction of actinides from radioactive waste highlights the role of tributyl-n-octylphosphonium bromide in nuclear waste processing and environmental safety (Apostolidis et al., 1991).

Molecular Dynamics and Lubrication

  • Tribolayer Growth in Lubrication : Studies on the influence of environmental humidity on the tribological behavior of steel surfaces lubricated with fluorinated phosphonium ionic liquids, which include tributyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-octyl-phosphonium, suggest applications in advanced lubrication systems (Urtis et al., 2019).

Safety And Hazards

Tributyl-n-octylphosphonium Bromide can cause skin irritation (H315) . It is recommended to wear protective gloves and eye protection when handling this chemical .

properties

IUPAC Name

tributyl(octyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44P.BrH/c1-5-9-13-14-15-16-20-21(17-10-6-2,18-11-7-3)19-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMLRSWRUXXZEW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627454
Record name Tributyl(octyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyl-n-octylphosphonium Bromide

CAS RN

57702-65-5
Record name Tributyl(octyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributyl-n-octylphosphonium Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
K Itsuki, Y Kawata, KK Sharker, S Yusa - Polymers, 2018 - mdpi.com
Poly(sodium 2-acrylamido-2-methylpropanesulfonate) (PAMPSNa) was prepared via reversible addition-fragmentation chain transfer (RAFT) radical polymerization. An ionic liquid …
Number of citations: 5 www.mdpi.com
Y Deguchi, Y Kohno, H Ohno - Australian Journal of Chemistry, 2014 - CSIRO Publishing
Suitably designed polyelectrolytes derived from tributyl-n-alkylphosphonium 3-sulfopropylmethacrylate-type ionic liquid (IL) monomers undergo a lower critical solution temperature (…
Number of citations: 21 www.publish.csiro.au
M Tanaka, I Kuramichi, Y Tsuboi… - Japanese Journal of …, 2022 - iopscience.iop.org
… The IL used was tributyl-n-octylphosphonium bromide ([P 4448 ] + [Br] − ) [Fig. 1(b)]. This IL/water mixture exhibits phase separation at a critical point of temperature upon heating. …
Number of citations: 2 iopscience.iop.org
W Ma, C Chen, K Kong, Q Dong, K Li… - … A European Journal, 2017 - Wiley Online Library
… Tetrabutylphosphonium chloride ([P 4,4,4,4 ]Br), tributyl-n-octylphosphonium bromide ([P 4,4,4,8 ]Br), and tributyl-n-tetradecylphosphonium chloride ([P 4,4,4,14 ]Cl) were obtained from …
KD Clark, MN Emaus, M Varona… - Journal of separation …, 2018 - Wiley Online Library
… This study utilized the anion-exchange agents with the hydrophilic tributyl-n-octylphosphonium bromide ([P 4,4,4,8 + ][Br − ]) IL to generate small droplets of hydrophobic IL extraction …
A Tsurumaki, J Kagimoto… - Polymers for Advanced …, 2011 - Wiley Online Library
We investigated the miscibility of 12 different ionic liquids (ILs) with poly(ethylene oxide) (PEO) under excess salt conditions, using hard and soft, acids and bases (HSAB) theory. The …
Number of citations: 47 onlinelibrary.wiley.com
K Fujita, K Kobayashi, A Ito, S Yanagisawa… - Journal of Molecular …, 2023 - Elsevier
Escherichia coli is the most commonly used host for recombinant protein expression. However, since inactive aggregation is obtained at a high rate and the renaturation rate is still low, …
Number of citations: 0 www.sciencedirect.com
K Fujita, R Fujii, K Ichida - Applied Sciences, 2020 - mdpi.com
… Tetrabutylammonium bromide (>98.0%), tetrabutylphosphonium bromide (>99.0%) and tributyl-n-octylphosphonium bromide (>98.0%) were purchased from Tokyo Chemical Industry …
Number of citations: 1 www.mdpi.com
E Kamio, A Takenaka, T Takahashi… - Journal of membrane …, 2019 - Elsevier
Thermo-responsive ionic liquids (ILs) were examined as draw solutions in forward osmosis (FO) membrane process. We synthesized several ILs to understand the relationship between …
Number of citations: 38 www.sciencedirect.com
A Matsuoka, E Kamio, H Matsuyama - Industrial & Engineering …, 2019 - ACS Publications
To control the properties of Co(II)(salen)-based metal-containing ionic liquids (MCILs) for use as O 2 absorbents, the effects of the MCIL chemical structures on viscosity, O 2 absorption …
Number of citations: 6 pubs.acs.org

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